2-(4-Bromophenoxy)-2-methylpropanoyl chloride CAS number
2-(4-Bromophenoxy)-2-methylpropanoyl chloride CAS number
An In-Depth Technical Guide to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
2-(4-Bromophenoxy)-2-methylpropanoyl chloride is an acyl chloride derivative characterized by a bromophenoxy group attached to a dimethylpropanoyl chloride backbone. The presence of the highly reactive acyl chloride functional group makes it a valuable building block for introducing the 2-(4-bromophenoxy)-2-methylpropanoyl moiety into a wide range of molecules. The bromine atom on the phenyl ring offers a site for further chemical modification, enhancing its versatility in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic incorporation of bromine into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.[1]
While a dedicated CAS (Chemical Abstracts Service) number for 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is not prominently listed in major chemical databases, its chloro-analog, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, is well-documented with the CAS number 5542-60-9 .[2] This guide will leverage data from this and other related compounds to provide a robust profile of the target molecule.
Synthesis and Mechanism
The synthesis of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is most effectively achieved through a two-step process. The first step involves the synthesis of the corresponding carboxylic acid precursor, 2-(4-Bromophenoxy)-2-methylpropanoic acid. The subsequent step is the conversion of this carboxylic acid to the desired acyl chloride.
Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid
The synthesis of the carboxylic acid precursor can be accomplished via the bromination of a suitable starting material. A plausible method involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which has been shown to predominantly yield the para-bromo isomer.[3][4][5]
Reaction Scheme:
-
2-methyl-2-phenylpropanoic acid + Br₂ → 2-(4-bromophenyl)-2-methylpropanoic acid
This reaction can be carried out under acidic, neutral, or alkaline conditions, with the aqueous medium favoring the desired para-substitution.[3][4]
Step 2: Conversion to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose.[6][7][8][9][10] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion.[10]
Reaction Scheme:
-
2-(4-Bromophenoxy)-2-methylpropanoic acid + SOCl₂ → 2-(4-Bromophenoxy)-2-methylpropanoyl chloride + SO₂ + HCl
The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[7][8]
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid
-
In a well-ventilated fume hood, dissolve 2-methyl-2-phenylpropanoic acid in a suitable aqueous solvent system.
-
Slowly add bromine to the reaction mixture with vigorous stirring. The reaction temperature should be carefully controlled.
-
Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.[5]
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 5N HCl) to a pH of 1-2 to precipitate the product.[5]
-
Extract the aqueous solution with an organic solvent like dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[5]
-
Purify the crude product by recrystallization from a suitable solvent, such as hexanes.[5]
Step 2: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the purified 2-(4-Bromophenoxy)-2-methylpropanoic acid.
-
Carefully add an excess of thionyl chloride to the flask. This can be done neat or in an inert solvent like acetonitrile.[9]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.[9]
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-(4-Bromophenoxy)-2-methylpropanoyl chloride can be purified by fractional distillation.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Physicochemical Properties and Reactivity
The exact physicochemical properties of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride have not been empirically determined. However, we can extrapolate these properties based on its chloro-analogue and other structurally related compounds.
| Property | 2-(4-Bromophenoxy)-2-methylpropanoyl chloride (Estimated) | 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride[2] | 2-(4-Bromophenoxy)butanoyl chloride[11] |
| CAS Number | Not available | 5542-60-9 | 17520-86-4 |
| Molecular Formula | C₁₀H₁₀BrClO₂ | C₁₀H₁₀Cl₂O₂ | C₁₀H₁₀BrClO |
| Molecular Weight | ~277.54 g/mol | 233.09 g/mol | 277.542 g/mol |
| Boiling Point | > 300 °C at 760 mmHg | ~284 °C (estimated)[12] | 310.2 ± 17.0 °C at 760 mmHg |
| Density | ~1.5 g/cm³ | Not available | 1.5 ± 0.1 g/cm³ |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive | Highly reactive with nucleophiles, moisture sensitive | Highly reactive with nucleophiles, moisture sensitive |
The reactivity of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it susceptible to nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and water. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted analog.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of bromine into a molecule can have profound effects on its biological activity.[1] Bromine can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of protein-ligand binding modes. Furthermore, the C-Br bond can be a site for further synthetic elaboration through cross-coupling reactions.
2-(4-Bromophenoxy)-2-methylpropanoyl chloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. For instance, it can be used to synthesize amides and esters that can be screened for a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[13][14]
Conceptual Application Workflow
Caption: Derivatization for biological screening.
Safety and Handling
Acyl chlorides are hazardous chemicals that must be handled with extreme care.[15][16][17] Based on the safety data for related compounds, 2-(4-Bromophenoxy)-2-methylpropanoyl chloride should be considered corrosive and a lachrymator.
| Hazard | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][16][18] |
| Respiratory Irritant | May cause respiratory irritation.[2] Work in a well-ventilated chemical fume hood.[15][18] |
| Moisture Sensitive | Reacts violently with water to produce HCl gas.[15] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[16] |
| Inhalation Toxicity | May be toxic if inhaled.[15] Avoid breathing vapors or dust.[15][16] |
| Ingestion | Harmful if swallowed.[15] Do not eat, drink, or smoke when using this product.[15] |
In case of accidental exposure, follow standard first-aid procedures. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] For eye contact, rinse cautiously with water for several minutes.[18] In all cases of exposure, seek immediate medical attention.[18]
Conclusion
2-(4-Bromophenoxy)-2-methylpropanoyl chloride is a versatile and highly reactive chemical intermediate with significant potential in organic synthesis and drug discovery. While its specific properties are not yet fully documented, this guide provides a comprehensive overview based on sound chemical principles and data from analogous compounds. The detailed synthesis protocol, analysis of its potential applications, and stringent safety guidelines presented herein are intended to empower researchers to safely and effectively utilize this compound in their scientific endeavors.
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